molecular formula C22H20N2O3 B14931720 [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](piperidin-1-yl)methanone

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](piperidin-1-yl)methanone

Cat. No.: B14931720
M. Wt: 360.4 g/mol
InChI Key: ADXYNDIBQSHJSV-UHFFFAOYSA-N
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Description

2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which consists of two oxygen atoms and three carbon atoms

Preparation Methods

The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE involves several steps. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction typically involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). The reaction is carried out in the presence of a base, such as cesium carbonate, and a solvent, such as dimethylformamide (DMF) .

Chemical Reactions Analysis

2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. One of the primary targets is glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. By inhibiting GSK-3β, this compound can modulate pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYLMETHANONE stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C22H20N2O3/c25-22(24-10-4-1-5-11-24)17-13-19(23-18-7-3-2-6-16(17)18)15-8-9-20-21(12-15)27-14-26-20/h2-3,6-9,12-13H,1,4-5,10-11,14H2

InChI Key

ADXYNDIBQSHJSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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